molecular formula C18H32O2 B107833 Bovinic acid CAS No. 2540-56-9

Bovinic acid

Cat. No.: B107833
CAS No.: 2540-56-9
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-GOJKSUSPSA-N
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Mechanism of Action

Bovinic acid, also known as Rumenic acid, is a conjugated linoleic acid (CLA) found in the fat of ruminants and in dairy products . It is an omega-7 trans fatty acid .

Target of Action

It is known that this compound has anticarcinogenic and anti-atherogenic activities , suggesting that it may interact with cellular targets involved in these processes.

Mode of Action

As a conjugated linoleic acid, it may interact with its targets to exert its anticarcinogenic and anti-atherogenic effects

Biochemical Pathways

This compound is produced from vaccenic acid by the action of unsaturase enzymes . It can be converted back to vaccenic acid en route to stearic acid

Pharmacokinetics

It is known that the amount of this compound in humans is significantly related to milk fat intake , suggesting that dietary intake may influence its bioavailability.

Result of Action

This compound has been reported to have anticarcinogenic and anti-atherogenic activities . This suggests that it may have molecular and cellular effects that inhibit the development of cancer and atherosclerosis.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, dietary intake of milk fat appears to influence the amount of this compound in humans Other potential environmental factors influencing this compound’s action could include the individual’s overall diet, lifestyle, and health status

Biochemical Analysis

Biochemical Properties

Bovinic acid interacts with various enzymes, proteins, and other biomolecules. It is produced from vaccenic acid by the action of unsaturase enzymes . This interaction with enzymes is crucial for its biosynthesis and biotransformations .

Cellular Effects

This compound has been found to influence cell function. For instance, it has been suggested that this compound might serve as signal molecules between the gut and liver . In the liver, it might enhance the expression of certain genes and down-regulate others, thereby influencing cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is converted back to vaccenic acid en route to stearic acid , indicating its involvement in enzyme activation and inhibition.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced as an intermediate in the rumen biohydrogenation of linoleic acid . This indicates that it interacts with enzymes involved in this metabolic pathway.

Chemical Reactions Analysis

Bovinic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield saturated fatty acids. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the double bonds. Halogenation using bromine or chlorine is a common substitution reaction.

    Hydrogenation: Hydrogenation of this compound can convert it into stearic acid, a saturated fatty acid, using catalysts such as palladium on carbon.

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Bovinic acid has several scientific research applications:

Comparison with Similar Compounds

Bovinic acid is similar to other conjugated linoleic acids, such as:

    Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9- and 12-positions.

    Vaccenic acid: A trans fatty acid that serves as a precursor to this compound.

    Stearic acid: A saturated fatty acid formed through the hydrogenation of this compound.

What sets this compound apart is its unique structure as a conjugated linoleic acid with specific cis-9, trans-11 double bonds, which confer distinct biological activities and health benefits .

Properties

IUPAC Name

(9Z,11E)-octadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYXPOFIGCOSSB-GOJKSUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041003
Record name (9Z,11E)-9,11-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bovinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2540-56-9
Record name 9-cis,11-trans-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2540-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rumenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,11E)-9,11-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUMENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bovinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Bovinic acid shares the same molecular formula as linoleic acid, C18H32O2, with a molecular weight of 280.45 g/mol.

ANone: While the provided research doesn't delve into specific spectroscopic data for this compound, it does mention techniques like gas chromatography and mass spectrometry for identification and quantification. [, , , ] Further research in specialized databases would be necessary for detailed spectroscopic information.

ANone: The research provided focuses on this compound's role as a metabolite and its potential influence on biological pathways. There's no mention of it acting as a catalyst in chemical reactions. [, ]

ANone: While the provided research doesn't highlight specific computational studies on this compound, it does point to the potential of using techniques like QSAR modeling to explore structure-activity relationships. [] Such models could help predict the activity of this compound analogs based on structural modifications.

ANone: The provided research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations would require consultation with relevant regulatory bodies and guidelines. []

ANone: The provided research doesn't mention any specific resistance mechanisms related to this compound. [] This aspect would require dedicated studies to explore any potential for developing resistance, especially if it were to be developed into a therapeutic agent.

ANone: The provided research primarily focuses on the identification of this compound and its potential role in lipid metabolism, particularly in the context of chickens. [, ] It doesn't delve into the detailed aspects covered in questions 13-26. These areas would require dedicated research and analyses beyond the scope of the provided scientific papers.

ANone: A multidisciplinary approach encompassing biochemistry, nutrition, microbiology, and analytical chemistry is crucial to fully elucidate the properties and potential applications of this compound. [] Combining expertise from these fields can provide insights into its biosynthesis, metabolism, biological activity, and potential health implications.

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